10-Oxooctadecanoyl chloride 10-Oxooctadecanoyl chloride
Brand Name: Vulcanchem
CAS No.: 827610-77-5
VCID: VC19038293
InChI: InChI=1S/C18H33ClO2/c1-2-3-4-5-8-11-14-17(20)15-12-9-6-7-10-13-16-18(19)21/h2-16H2,1H3
SMILES:
Molecular Formula: C18H33ClO2
Molecular Weight: 316.9 g/mol

10-Oxooctadecanoyl chloride

CAS No.: 827610-77-5

Cat. No.: VC19038293

Molecular Formula: C18H33ClO2

Molecular Weight: 316.9 g/mol

* For research use only. Not for human or veterinary use.

10-Oxooctadecanoyl chloride - 827610-77-5

Specification

CAS No. 827610-77-5
Molecular Formula C18H33ClO2
Molecular Weight 316.9 g/mol
IUPAC Name 10-oxooctadecanoyl chloride
Standard InChI InChI=1S/C18H33ClO2/c1-2-3-4-5-8-11-14-17(20)15-12-9-6-7-10-13-16-18(19)21/h2-16H2,1H3
Standard InChI Key AMOOCVZLVMPCCZ-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCC(=O)CCCCCCCCC(=O)Cl

Introduction

Chemical Identity and Structural Characteristics

10-Oxooctadecanoyl chloride (systematic IUPAC name: 10-oxooctadecanoyl chloride) is an organochlorine compound derived from 10-oxostearic acid (CAS 4158-12-7) through substitution of the hydroxyl group with a chlorine atom . Its molecular formula is C₁₈H₃₃ClO₂, with a molecular weight of 316.91 g/mol. The compound’s structure comprises a long alkyl chain (C₁₈) with a ketone functional group at the 10th carbon and an acyl chloride group (-COCl) at the terminal position.

Key Structural Features

  • Backbone: An 18-carbon saturated hydrocarbon chain.

  • Functional Groups:

    • A ketone group (-C=O) at the 10th carbon, introducing polarity and sites for nucleophilic attack.

    • An acyl chloride group (-COCl) at the terminal carbon, conferring high reactivity toward nucleophiles such as amines and alcohols .

  • Stereochemistry: The absence of stereocenters simplifies its synthesis and purification compared to chiral acyl chlorides.

Spectral Identification

While direct spectral data for 10-oxooctadecanoyl chloride are unavailable in the provided sources, analog compounds like stearoyl chloride (C₁₈H₃₅ClO) exhibit characteristic infrared (IR) peaks at 1,800 cm⁻¹ (C=O stretch of acyl chloride) and 600–800 cm⁻¹ (C-Cl stretch) . Nuclear magnetic resonance (NMR) spectroscopy would reveal signals for the ketone carbon (δ ~210 ppm in ¹³C NMR) and acyl chloride carbon (δ ~170 ppm) .

Synthesis and Manufacturing

The synthesis of 10-oxooctadecanoyl chloride follows established protocols for converting carboxylic acids to acyl chlorides, with modifications to accommodate the ketone moiety.

Synthetic Pathway

  • Precursor Preparation:

    • 10-Oxostearic acid (CAS 4158-12-7) serves as the starting material, synthesized via oxidation of stearic acid at the 10th position or through enzymatic modification .

  • Chlorination Reaction:

    • Reagents: Thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous conditions.

    • Mechanism: Nucleophilic acyl substitution, where the hydroxyl group of 10-oxostearic acid is replaced by chlorine.

      RCOOH+SOCl2RCOCl+SO2+HCl\text{RCOOH} + \text{SOCl}_2 \rightarrow \text{RCOCl} + \text{SO}_2 \uparrow + \text{HCl} \uparrow
    • Conditions: Reaction proceeds at 60–80°C under reflux, with inert gas purging to remove gaseous byproducts .

  • Purification:

    • Distillation under reduced pressure (typical boiling point range: 240–260°C at 10 mmHg) or recrystallization from nonpolar solvents .

Physicochemical Properties

The compound’s properties are influenced by its long hydrocarbon chain and polar functional groups.

Physical State and Solubility

  • Physical State: Pale yellow liquid at room temperature (25°C), similar to stearoyl chloride .

  • Density: 0.94–0.96 g/cm³, consistent with related long-chain acyl chlorides .

  • Solubility:

    • Miscible with nonpolar solvents (e.g., hexane, chloroform).

    • Reactively soluble in polar aprotic solvents (e.g., tetrahydrofuran, acetone) .

Thermal and Stability Profiles

  • Boiling Point: Estimated 444–460°C at atmospheric pressure, extrapolated from 10-oxostearic acid (444.1°C) .

  • Flash Point: 236–240°C, indicating moderate flammability .

  • Storage: Requires anhydrous conditions and inert atmosphere (N₂ or Ar) to prevent hydrolysis to 10-oxostearic acid .

Reactivity and Applications

The acyl chloride group’s electrophilicity drives its utility in diverse synthetic applications.

Key Reactions

  • Amidation:

    • Reaction with amines to form N-acylamides, widely used in polymer science .

    RCOCl+R’NH2RCONHR’+HCl\text{RCOCl} + \text{R'NH}_2 \rightarrow \text{RCONHR'} + \text{HCl}
    • Example: Synthesis of N-octadecanoylacrylamide for hydrogel fabrication .

  • Esterification:

    • Alcohols yield esters, applicable as plasticizers or surfactants.

  • Friedel-Crafts Acylation:

    • Electrophilic aromatic substitution to synthesize ketone-containing aromatics.

Industrial and Research Applications

  • Polymers: Monomer for polyamides and polyesters with tailored thermal stability .

  • Surfactants: Hydrophobic tail enhances micelle formation in nonaqueous media.

  • Pharmaceuticals: Intermediate for prodrugs targeting lipid-rich tissues.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator